2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(22-20-21-10-11-25-20)14-26-18-13-23(12-15-6-2-1-3-7-15)17-9-5-4-8-16(17)18/h1-11,13H,12,14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBYZSNZQTPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the following steps:
Preparation of Indole Intermediate: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole intermediates are then coupled using a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of thiazole and indole have been studied for their effectiveness against various bacterial strains and fungi.
Case Study:
A study evaluated the antimicrobial activity of synthesized derivatives similar to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. The structural features of thiazole and indole are associated with the inhibition of cancer cell proliferation.
Case Study:
In a recent investigation, derivatives were tested against human breast adenocarcinoma cell lines (MCF7). The results showed that specific compounds derived from this scaffold displayed IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil, suggesting enhanced anticancer activity .
The following table summarizes the antimicrobial and anticancer activities of various derivatives related to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide:
| Compound | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A | 1.27 (Bacillus subtilis) | 5.85 (MCF7) |
| Compound B | 2.54 (Staphylococcus aureus) | 4.53 (MCF7) |
| Compound C | 5.08 (Escherichia coli) | >9.99 (5-FU standard) |
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can enhance the compound’s binding affinity and specificity . The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Key Observations:
- The target compound’s indole-thiazole hybrid distinguishes it from imidazole (e.g., ) or benzothiazole-based analogs (e.g., ), which may alter electronic properties and steric bulk.
Physicochemical and Pharmacokinetic Considerations
- The imidazole-thiazole analog (, MW 330.43) has a lower molecular weight than indole-based derivatives (e.g., 8t, MW 428.5 ), which may improve solubility and bioavailability.
- Electron-withdrawing groups (e.g., chloro in 8t ) could enhance metabolic stability compared to ethoxy or nitro substituents.
Biological Activity
The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a complex structure comprising an indole core linked to a thiazole ring through a sulfanyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Indole Core: Achieved via Fischer indole synthesis.
- Benzyl Group Introduction: Utilizes Friedel-Crafts alkylation.
- Thiazole and Acetamido Functionalization: Involves acylation and amidation reactions.
Anticancer Properties
Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that related indole-thiazole derivatives can inhibit cancer cell proliferation with varying IC50 values:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound B | U251 (glioblastoma) | <10 | |
| Compound C | Jurkat (leukemia) | <30 |
The mechanism of action often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. The antimicrobial efficacy was evaluated against various bacterial strains, revealing significant activity:
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through its interaction with TNFα and TNFR1 pathways. Selective inhibitors derived from similar structures have been identified as promising candidates for further development as anti-inflammatory agents:
- Mechanism: Inhibition of TNFα signaling pathways can reduce inflammation in various models.
- Potential Applications: Treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Case Studies
Several studies have highlighted the efficacy of thiazole and indole derivatives in clinical settings:
- Study on Cancer Cell Lines: A recent study investigated the effects of a related compound on multiple cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin.
- Antimicrobial Testing: Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing that derivatives with electron-withdrawing groups exhibited enhanced activity.
Q & A
Q. What are the recommended synthetic routes for 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the preparation of indole and thiazole intermediates, followed by sulfanyl-acetamide coupling. Key steps include:
- Indole functionalization : Benzylation at the indole nitrogen under basic conditions (e.g., K₂CO₃/DMF).
- Thiol coupling : Reaction of the thiol group on the indole moiety with a bromoacetamide derivative attached to the thiazole ring. Optimization requires control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Reaction progress should be monitored via TLC, with purification by column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzyl-indole, sulfanyl bridge, and thiazole-acetamide groups. Key signals include aromatic protons (δ 7.0–7.8 ppm) and the thiazole NH (δ ~12.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.08).
- Infrared Spectroscopy (IR) : Confirms amide C=O (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹). Cross-referencing with theoretical spectra (DFT calculations) enhances structural validation .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases or proteases due to the thiazole-acetamide moiety’s affinity for ATP-binding pockets.
- Cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., vs. normal cells) are critical for prioritizing further studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in:
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers).
- Cell line heterogeneity : Genetic drift or culture media composition.
- Compound purity : Residual solvents or byproducts from synthesis. Mitigation strategies include standardizing protocols (e.g., NIH/NCATS guidelines), using third-party validated cell lines, and reporting purity via HPLC (>95%) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina. Focus on interactions between the sulfanyl group and cysteine residues.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS). Validate predictions with mutagenesis studies or crystallography .
Q. How can the compound’s stability under physiological conditions be assessed, and what are common degradation pathways?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide bond or oxidation of the sulfanyl group).
- Plasma stability assays : Incubate in human plasma (37°C, 24 hr) and quantify remaining compound via HPLC. Results inform formulation strategies (e.g., prodrug design or encapsulation) .
Q. What strategies are recommended for improving target selectivity while minimizing off-target effects?
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to alter H-bonding patterns.
- Prodrug modification : Introduce enzymatically cleavable groups (e.g., ester linkages) for tissue-specific activation.
- Polypharmacology profiling : Screen against panels of 100+ targets (e.g., Eurofins PanLabs) to identify off-target interactions. Prioritize modifications based on toxicity data from zebrafish or murine models .
Methodological Considerations
Q. How should researchers design multi-disciplinary studies integrating chemical synthesis, computational modeling, and in vivo validation?
- Phase 1 : Optimize synthesis (≥5 batches) to ensure reproducibility.
- Phase 2 : Use docking/QSPR to shortlist analogs for testing.
- Phase 3 : Validate top candidates in xenograft models (e.g., BALB/c mice) with pharmacokinetic analysis (Cmax, AUC). Cross-disciplinary collaboration (e.g., synthetic chemists, computational biologists, pharmacologists) is essential to address scalability and translational gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
